2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol
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Overview
Description
2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitrophenol group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol typically involves the condensation of 5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline with 2-hydroxy-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
- 2-Methylbenzoxazole
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
Uniqueness
2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol is unique due to its combination of a benzoxazole ring, nitrophenol group, and imine linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C23H19N3O4/c1-13-9-15(3)22-19(10-13)25-23(30-22)16-8-7-14(2)18(11-16)24-12-17-5-4-6-20(21(17)27)26(28)29/h4-12,27H,1-3H3 |
InChI Key |
GSFZEDWCVUNQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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